molecular formula C5H4LiO2S+ B3054347 Lithium 2-thenoate CAS No. 59753-16-1

Lithium 2-thenoate

Cat. No. B3054347
CAS RN: 59753-16-1
M. Wt: 135.1 g/mol
InChI Key: SQEHCNOBYLQFTG-UHFFFAOYSA-N
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Description

Lithium 2-thenoate, also known as 2-Thiophenecarboxylic acid lithium salt, is a compound with the molecular formula C5H3LiO2S . It has a molecular weight of 134.08212 and is a product used in various applications .


Molecular Structure Analysis

The molecular structure of Lithium 2-thenoate consists of a lithium ion (Li+) and a 2-thenoate ion (C5H3O2S-) . The lithium ion can easily displace other ions like K+ and Na+ in several critical neuronal enzymes and neurotransmitter receptors .

Mechanism of Action

The mechanism of action of lithium-based compounds is complex and not fully understood. Lithium’s therapeutic action may be due to a number of effects, such as inhibition of enzymes like glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .

Safety and Hazards

Lithium is highly reactive and can release large quantities of heat or hazardous products when it comes into contact with many substances . It can react violently with water and the moisture in other substances, releasing hydrogen gas, which may catch fire explosively .

Future Directions

The future of lithium-based compounds is promising, especially in the field of energy storage. Lithium-ion batteries (LIBs) are considered the most promising system for storing electric energy for both portable and stationary devices . Research is ongoing to improve the current technology and develop new battery components .

properties

IUPAC Name

lithium;thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S.Li/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEHCNOBYLQFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4LiO2S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208486
Record name Lithium 2-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;thiophene-2-carboxylic acid

CAS RN

59753-16-1
Record name Lithium 2-thenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 2-thenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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